Cas no 6974-56-7 (2-Chloro-N-(2,4-dichlorophenyl)acetamide)

2-Chloro-N-(2,4-dichlorophenyl)acetamide is a chlorinated acetamide derivative with applications in organic synthesis and agrochemical research. Its molecular structure, featuring reactive chloro substituents, makes it a versatile intermediate for the preparation of herbicides and other specialized compounds. The compound exhibits stability under standard conditions, facilitating handling and storage. Its selective reactivity allows for efficient functionalization, enabling the synthesis of more complex molecules. The presence of multiple chlorine atoms enhances its electrophilic properties, making it useful in cross-coupling and substitution reactions. This compound is particularly valued for its role in developing crop protection agents, where precise structural modifications are critical for activity optimization.
2-Chloro-N-(2,4-dichlorophenyl)acetamide structure
6974-56-7 structure
Product Name:2-Chloro-N-(2,4-dichlorophenyl)acetamide
CAS No:6974-56-7
MF:C8H6Cl3NO
MW:238.498339176178
CID:514717
PubChem ID:225998
Update Time:2025-11-01

2-Chloro-N-(2,4-dichlorophenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-N-(2,4-dichlorophenyl)acetamide
    • Acetamide,2-chloro-N-(2,4-dichlorophenyl)-
    • N-(CHLOROACETYL)-2,4-DICHLOROANILINE
    • 2,2',4'-trichloroacetanilide
    • 2,4'-Trichloroacetanilide
    • Acetanilide,2',4'-trichloro
    • N-chloroacetyl-2,4-dichloroaniline
    • DTXSID70280216
    • JS-097C
    • CS-0218698
    • J-509050
    • NSC15930
    • FT-0629647
    • EN300-01750
    • KRUAPYSYOURFRC-UHFFFAOYSA-N
    • 2-Chloro-N-(2,4-dichloro-phenyl)-acetamide
    • N-dichlorophenylchloroacetamide
    • Z56899096
    • NSC-15930
    • Acetamide, 2-chloro-N-(2,4-dichlorophenyl)-
    • Acetanilide,2',4'-trichloro-
    • 2-CHLORO-N~1~-(2,4-DICHLOROPHENYL)ACETAMIDE
    • 6974-56-7
    • MFCD00018888
    • BB 0243236
    • AKOS000268692
    • SCHEMBL5858216
    • DTXCID80231370
    • DB-017569
    • ALBB-002254
    • G82923
    • STK115920
    • MDL: MFCD00018888
    • Inchi: 1S/C8H6Cl3NO/c9-4-8(13)12-7-2-1-5(10)3-6(7)11/h1-3H,4H2,(H,12,13)
    • InChI Key: KRUAPYSYOURFRC-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1NC(CCl)=O)Cl

Computed Properties

  • Exact Mass: 236.95100
  • Monoisotopic Mass: 236.951497g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • PSA: 29.10000
  • LogP: 3.24370

2-Chloro-N-(2,4-dichlorophenyl)acetamide Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-Chloro-N-(2,4-dichlorophenyl)acetamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Additional information on 2-Chloro-N-(2,4-dichlorophenyl)acetamide

Recent Advances in the Study of 2-Chloro-N-(2,4-dichlorophenyl)acetamide (CAS: 6974-56-7)

The compound 2-Chloro-N-(2,4-dichlorophenyl)acetamide (CAS: 6974-56-7) has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This molecule, characterized by its chloro-substituted phenyl and acetamide functional groups, has been investigated for its diverse biological activities, including herbicidal, antimicrobial, and potential therapeutic properties. The following research briefing synthesizes the latest findings related to this compound, focusing on its synthesis, mechanism of action, and emerging applications in the life sciences.

Recent studies have explored novel synthetic pathways for 2-Chloro-N-(2,4-dichlorophenyl)acetamide, with particular emphasis on green chemistry approaches to improve yield and reduce environmental impact. A 2023 publication in the Journal of Agricultural and Food Chemistry demonstrated an optimized microwave-assisted synthesis method that achieved a 92% yield while minimizing hazardous byproducts. This advancement is particularly relevant given the compound's historical use as an intermediate in herbicide production, where process efficiency and sustainability are critical considerations.

At the molecular level, research has elucidated new insights into the compound's mechanism of action. Structural-activity relationship (SAR) studies published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that the dichlorophenyl moiety plays a crucial role in binding to target proteins, while the chloroacetamide group contributes to reactive intermediate formation. These findings have important implications for drug design, particularly in the development of covalent inhibitors targeting specific enzymes in pathogenic organisms.

In pharmacological applications, recent preclinical investigations have uncovered promising antimicrobial properties of 2-Chloro-N-(2,4-dichlorophenyl)acetamide derivatives. A 2024 study in Antimicrobial Agents and Chemotherapy reported that structural analogs of this compound exhibited potent activity against drug-resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low micromolar range. The researchers identified disruption of bacterial cell membrane integrity as a primary mode of action, suggesting potential for development as a novel class of antibacterial agents.

From a toxicological perspective, new data have emerged regarding the compound's safety profile. A comprehensive toxicogenomics study published in Chemical Research in Toxicology (2023) employed high-throughput screening to assess the compound's effects on human cell lines. The results indicated selective cytotoxicity at higher concentrations, with particular sensitivity observed in hepatic cell models. These findings underscore the need for careful dose optimization in potential therapeutic applications while supporting the compound's relative safety at environmentally relevant concentrations.

Looking forward, the most promising research directions for 2-Chloro-N-(2,4-dichlorophenyl)acetamide appear to be in the areas of targeted drug delivery and combination therapies. Recent work has demonstrated the compound's ability to synergize with existing antimicrobials, potentially overcoming resistance mechanisms. Additionally, its structural features make it an attractive candidate for prodrug development, with several research groups currently investigating modified versions with improved pharmacokinetic properties. As these studies progress, 2-Chloro-N-(2,4-dichlorophenyl)acetamide may transition from primarily an agrochemical intermediate to a valuable scaffold in medicinal chemistry.

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